5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one, commonly known as CTET, is a compound that has gained significant attention in the field of medicinal chemistry. It is a thiazolidinone derivative that exhibits potent biological activity and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of CTET is not fully understood. However, it has been suggested that CTET exerts its biological activity by regulating various signaling pathways. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism. CTET also inhibits the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammatory responses. Furthermore, CTET has been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
CTET exhibits a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways. CTET also exhibits antidiabetic activity by improving insulin sensitivity and reducing blood glucose levels. Furthermore, CTET exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, CTET exhibits antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
CTET has several advantages for lab experiments. It exhibits potent biological activity, making it an excellent candidate for drug development. Furthermore, CTET is relatively easy to synthesize, making it readily available for research purposes. However, CTET also has some limitations for lab experiments. It has poor solubility in water, making it difficult to administer in vivo. Additionally, CTET has not been extensively studied in human clinical trials, making it unclear whether it is safe for human consumption.
Zukünftige Richtungen
There are several future directions for research on CTET. First, more studies are needed to elucidate the mechanism of action of CTET. Second, studies are needed to investigate the potential therapeutic applications of CTET in human clinical trials. Third, studies are needed to optimize the synthesis method of CTET to improve its solubility and bioavailability. Fourth, studies are needed to investigate the potential side effects of CTET in vivo. Finally, studies are needed to investigate the potential synergistic effects of CTET in combination with other drugs.
Synthesemethoden
The synthesis of CTET involves the condensation of 2-(4-cyclohexylphenoxy)ethanol with 3-(2-bromoethyl)benzaldehyde in the presence of potassium carbonate. The resulting intermediate is then reacted with thiosemicarbazide to form the final product, CTET. The reaction is carried out in a solvent mixture of ethanol and water under reflux conditions.
Wissenschaftliche Forschungsanwendungen
CTET has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including anticancer, antidiabetic, anti-inflammatory, and antimicrobial properties. CTET has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It also exhibits potent antidiabetic activity by reducing blood glucose levels in diabetic rats. Furthermore, CTET has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, CTET exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
(5Z)-5-[[3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3S2/c26-23-22(30-24(29)25-23)16-17-5-4-8-21(15-17)28-14-13-27-20-11-9-19(10-12-20)18-6-2-1-3-7-18/h4-5,8-12,15-16,18H,1-3,6-7,13-14H2,(H,25,26,29)/b22-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISPXPHBFZWEEI-JWGURIENSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=CC(=C3)C=C4C(=O)NC(=S)S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=CC(=C3)/C=C\4/C(=O)NC(=S)S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.